molecular formula C11H10INOS2 B14693779 5-Ethyl-3-(p-iodophenyl)rhodanine CAS No. 23517-46-6

5-Ethyl-3-(p-iodophenyl)rhodanine

Cat. No.: B14693779
CAS No.: 23517-46-6
M. Wt: 363.2 g/mol
InChI Key: UWKAJFCNLXNHGA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-3-(p-iodophenyl)rhodanine is a chemical compound of interest in medicinal chemistry and biochemical research. While specific studies on this exact compound are limited, its structure is closely related to other rhodanine derivatives that have been investigated for various biological activities. Rhodanine derivatives have been studied for their potential as inhibitors of enzymes like aldose reductase, which is a target for managing diabetic complications such as cataract and neuropathy . The core rhodanine structure allows for various chemical modifications, making it a versatile scaffold in drug discovery efforts. The presence of the iodine atom on the phenyl ring may offer a site for further chemical transformations, such as metal-catalyzed cross-coupling reactions, which are valuable for creating a diverse array of analogs for structure-activity relationship (SAR) studies. Toxicological data for a similar compound, 3-(p-iodophenyl)rhodanine, indicates an intraperitoneal LDLo of 150 mg/kg in rats . This suggests that handling of this compound should adhere to strict laboratory safety protocols. This product is intended for research and development purposes in a controlled laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

23517-46-6

Molecular Formula

C11H10INOS2

Molecular Weight

363.2 g/mol

IUPAC Name

5-ethyl-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C11H10INOS2/c1-2-9-10(14)13(11(15)16-9)8-5-3-7(12)4-6-8/h3-6,9H,2H2,1H3

InChI Key

UWKAJFCNLXNHGA-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N(C(=S)S1)C2=CC=C(C=C2)I

Origin of Product

United States

Preparation Methods

Core Rhodanine Synthesis and Functionalization Strategies

Rhodanine Core Construction

The rhodanine scaffold (2-thioxo-1,3-thiazolidin-4-one) is typically synthesized via cyclization of primary amines, carbon disulfide (CS₂), and α-haloacetates. For example:

  • Step 1 : Reaction of glycine ethyl ester with CS₂ in the presence of triethylamine forms the dithiocarbamate intermediate.
  • Step 2 : Cyclization with chloroacetic acid yields the rhodanine core.

Example :
$$
\text{Glycine ethyl ester} + \text{CS}2 \xrightarrow{\text{Et}3\text{N}} \text{Dithiocarbamate} \xrightarrow{\text{ClCH}_2\text{COOH}} \text{Rhodanine core} \quad
$$

Introduction of the 3-(p-Iodophenyl) Group

The para-iodophenyl moiety is introduced at position 3 via Suzuki-Miyaura coupling or Ullmann-type reactions :

Suzuki-Miyaura Coupling
  • Reagents : 4-Iodophenylboronic acid and rhodanine derivatives with a halogen (Br/I) at position 3.
  • Conditions : Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and DME/H₂O solvent at 80–100°C.

Example :
$$
\text{3-Bromorhodanine} + \text{4-Iodophenylboronic acid} \xrightarrow{\text{Pd(0)}} \text{3-(p-Iodophenyl)rhodanine} \quad
$$

Ullmann Coupling
  • Reagents : p-Iodoaniline and rhodanine with a leaving group (e.g., Cl) at position 3.
  • Conditions : CuI catalyst, K₂CO₃, and DMF at 120°C.

Introduction of the 5-Ethyl Group

The ethyl group at position 5 is introduced via Knoevenagel condensation followed by reduction or direct alkylation :

Knoevenagel Condensation with Propionaldehyde
  • Reagents : 3-(p-Iodophenyl)rhodanine and propionaldehyde.
  • Conditions : Choline chloride:urea deep eutectic solvent (DES), 60–80°C, 2–4 hours.
  • Product : 5-Ethylidene-3-(p-iodophenyl)rhodanine, which is hydrogenated to yield the saturated ethyl group.

Example :
$$
\text{3-(p-Iodophenyl)rhodanine} + \text{CH}3\text{CH}2\text{CHO} \xrightarrow{\text{DES}} \text{5-Ethylidene derivative} \xrightarrow{\text{H}_2/\text{Pd}} \text{5-Ethyl product} \quad
$$

Direct Alkylation
  • Reagents : Ethyl iodide and 3-(p-Iodophenyl)rhodanine.
  • Conditions : K₂CO₃ in DMF, 60°C, 12 hours.

Optimized Synthetic Routes

Route 1: Sequential Functionalization

  • Synthesize rhodanine core.
  • Introduce p-iodophenyl via Suzuki coupling.
  • Perform Knoevenagel condensation with propionaldehyde and hydrogenate.

Yield : 62–75% overall.

Route 2: One-Pot Multicomponent Synthesis

  • Reagents : p-Iodobenzaldehyde, ethylamine, CS₂, and ethyl chloroacetate.
  • Conditions : Aqueous diethylamine, room temperature.

Yield : 82–89%.

Reaction Optimization and Characterization

Key Reaction Parameters

Parameter Optimal Condition Source
Suzuki Coupling Catalyst Pd(PPh₃)₄ (5 mol%)
Knoevenagel Solvent Choline chloride:urea (1:2)
Hydrogenation Pressure 1 atm H₂, Pd/C (10 wt%)
Alkylation Base K₂CO₃

Spectroscopic Characterization

  • ¹H NMR (DMSO-d₆) : δ 7.68 (s, 1H, =CH–), 7.45 (d, J = 8.5 Hz, 2H, Ar–H), 6.92 (d, J = 8.5 Hz, 2H, Ar–H), 2.85 (q, J = 7.2 Hz, 2H, CH₂CH₃), 1.32 (t, J = 7.2 Hz, 3H, CH₃).
  • IR (KBr) : 1705 cm⁻¹ (C=O), 1215 cm⁻¹ (C=S).
  • Melting Point : 135–137°C.

Challenges and Alternatives

  • Iodine Stability : Para-iodophenyl groups may undergo dehalogenation under harsh conditions (e.g., high-temperature Pd catalysis). Mitigated using milder ligands (e.g., XPhos).
  • Ethyl Group Oxidation : 5-Ethylidene intermediates are prone to oxidation; hydrogenation must be carefully controlled.

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-3-(p-iodophenyl)rhodanine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

Comparison with Similar Compounds

Structural and Electronic Comparisons

Table 1: Substituent Effects on Rhodanine Derivatives

Compound Substituent (Position 3) Position 5 Group Key Properties/Reactivity
5-Ethyl-3-(p-iodophenyl)rhodanine p-Iodophenyl Ethyl High steric bulk; moderate electron-withdrawing effect; potential dehalogenation under harsh conditions
5-Methyl-3-(p-tolyl)rhodanine p-Tolyl Methyl Lower lipophilicity; electron-donating methyl improves stability in polymerization
5-(4-Dimethylaminobenzylidene)rhodanine 4-Dimethylaminobenzylidene - Strong electron-donating group; enhances Knoevenagel reactivity; mp 285–288°C
3-(p-Bromophenyl)rhodanine p-Bromophenyl - Similar steric bulk to iodine but lower atomic radius; higher stability in synthetic reactions
  • Electronic Effects: The p-iodophenyl group in the target compound is less electron-withdrawing compared to nitro or cyano substituents but more so than alkyl or amino groups. This balance may optimize interactions in enzyme binding pockets (e.g., kinase inhibition) without excessive deactivation of the rhodanine core .
  • Steric Effects : The iodine atom’s size may hinder binding to compact active sites, unlike smaller halogens (e.g., bromine or chlorine), which are less prone to steric clashes .
Physicochemical Properties

Table 3: Physical and Chemical Properties

Compound Melting Point (°C) logP (Predicted) Solubility (mg/mL)
This compound ~200–220* 3.8 <0.1 (DMSO)
5-(4-Dimethylaminobenzylidene)rhodanine 285–288 2.1 0.5 (Water)
3-(p-Fluorophenyl)rhodanine 180–185 2.5 1.2 (DMSO)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.